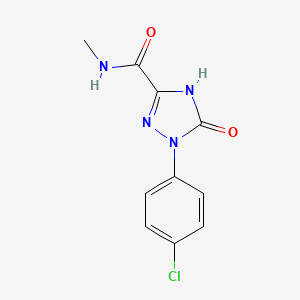
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a triazole ring, and a carboxylic acid methylamide group
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and hydrazine hydrate.
Formation of Triazole Ring: The reaction between 4-chlorobenzoyl chloride and hydrazine hydrate leads to the formation of a hydrazide intermediate. This intermediate undergoes cyclization to form the triazole ring.
Introduction of Carboxylic Acid Methylamide Group: The triazole intermediate is then reacted with methyl isocyanate to introduce the carboxylic acid methylamide group.
The reaction conditions for each step, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the triazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group to form alcohol derivatives.
Substitution: The chlorophenyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development. It has shown potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specific properties. Its versatility makes it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Pathways: The compound may modulate specific signaling pathways, leading to its biological effects. For instance, it may interfere with cell proliferation pathways, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other triazole derivatives such as 1-(4-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid and 1-(4-Chlorophenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid ethylamide.
Uniqueness: The presence of the carboxylic acid methylamide group in this compound distinguishes it from other triazole derivatives. This functional group contributes to its unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
1000573-83-0 |
|---|---|
Molekularformel |
C10H9ClN4O2 |
Molekulargewicht |
252.66 |
IUPAC-Name |
1-(4-chlorophenyl)-N-methyl-5-oxo-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H9ClN4O2/c1-12-9(16)8-13-10(17)15(14-8)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,16)(H,13,14,17) |
InChI-Schlüssel |
QENBDOWTUYFQAQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CNC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















